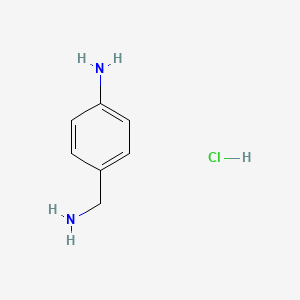

4-(Aminomethyl)aniline hydrochloride

Description

Contextualization of Aromatic Diamines in Contemporary Synthetic Chemistry

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring system. patsnap.com These structures are fundamental building blocks in modern synthetic chemistry, primarily serving as critical monomers in the production of high-performance polymers such as polyamides, polyimides, and polyureas. wikipedia.orgnih.gov The rigidity of the aromatic core combined with the reactivity of the amine groups imparts exceptional properties to the resulting polymers, including high thermal stability, robust mechanical strength, and significant chemical resistance. patsnap.com

The utility of aromatic diamines extends across various industries, from aerospace to electronics, where materials are required to withstand extreme conditions. patsnap.com In the field of materials science, the relationship between the structure of diamine monomers and the properties of the final polymer is a subject of intensive study, allowing for the design of materials with specific characteristics for applications like dialysis membranes and ion-exchange systems. mdpi.com The reactivity of the amino groups, which can be quantified by their pKa values, is a key determinant in polymerization processes. mdpi.com Researchers utilize analytical techniques like Nuclear Magnetic Resonance (NMR) to understand this reactivity and predict the properties of the resulting polymers. mdpi.com

Significance of 4-(Aminomethyl)aniline Hydrochloride as a Core Chemical Entity

This compound, a salt of its parent compound 4-aminobenzylamine (B48907), is a distinct bifunctional aromatic amine. It features both a primary aromatic amine attached directly to the benzene (B151609) ring and a primary aliphatic amine in the aminomethyl substituent. This unique arrangement of reactive sites makes it a valuable intermediate and building block in various synthetic pathways. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free amine base.

The presence of two different types of amino groups—one aromatic and one aliphatic—offers the potential for selective reactions, a highly desirable feature in complex organic synthesis. This structural nuance allows it to be a versatile monomer in the synthesis of specialized polymers and novel organic molecules. For instance, its parent compound, 4-aminobenzylamine, has been utilized in the electrochemical modification of single-walled carbon nanotubes and in the synthesis of fluorescent anion sensors. sigmaaldrich.com These applications highlight the potential of the core 4-(aminomethyl)aniline structure in creating advanced materials and functional chemical systems.

Below are the key chemical properties of 4-(Aminomethyl)aniline and its dihydrochloride (B599025) salt.

| Property | 4-(Aminomethyl)aniline sigmaaldrich.comcymitquimica.com | 4-(Aminomethyl)aniline Dihydrochloride nih.gov |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ |

| Molecular Weight | 122.17 g/mol | 195.09 g/mol |

| Appearance | Liquid | Solid |

| Boiling Point | 101 °C @ 0.05 mmHg | Not Applicable |

| Melting Point | 37 °C | Not Available |

| Density | 1.078 g/mL at 25 °C | Not Available |

| InChI Key | BFWYZZPDZZGSLJ-UHFFFAOYSA-N | GMYWFOGAJAQFHN-UHFFFAOYSA-N |

Research Trajectories and Future Outlook for Aromatic Aminomethyl Anilines

The field of materials science is continuously evolving, with a strong focus on developing novel materials with tailored functionalities. Aromatic aminomethyl anilines, including this compound, are positioned to play a role in these advancements. Current research trends point towards the development of smart materials, nanomaterials, and sustainable materials. The unique structure of aminomethyl anilines makes them suitable candidates for creating complex architectures at the molecular level.

Future research is likely to explore the integration of these diamines into advanced polymers and nanocomposites. Their ability to participate in polymerization reactions while also offering a site for further functionalization (the aminomethyl group) opens avenues for creating materials with enhanced properties, such as self-healing capabilities or responsiveness to external stimuli. Furthermore, as the scientific community increasingly utilizes data-driven approaches and natural language processing to analyze vast amounts of literature, trends in the use and synthesis of specific chemical entities can be identified more rapidly, potentially accelerating the discovery of new applications for compounds like this compound. arxiv.org The ongoing quest for high-performance, sustainable materials ensures that the synthetic potential of versatile building blocks like aromatic aminomethyl anilines will continue to be a fertile area of investigation. patsnap.com

Structure

3D Structure of Parent

Properties

CAS No. |

10003-73-3 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

4-(aminomethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |

InChI Key |

XKLXSHQEFPJNEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminomethyl Aniline Hydrochloride

Established Laboratory Synthetic Routes and Reaction Pathways

The creation of 4-(Aminomethyl)aniline, the precursor to its hydrochloride salt, relies on fundamental organic transformations. The choice of synthetic route often depends on the availability of starting materials and desired scale.

Alkylation Approaches in Aminobenzylamine Synthesis

Alkylation of amines is a classical method for forming carbon-nitrogen bonds. beilstein-journals.org However, direct alkylation of amines with alkyl halides can be challenging to control due to the potential for overalkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent. google.com

A potential, though less common, approach for synthesizing 4-(aminomethyl)aniline could involve the selective mono-alkylation of p-phenylenediamine (B122844). This would require careful control of reaction conditions to prevent the formation of di-alkylated byproducts. One conceptual strategy involves reacting p-phenylenediamine with a suitable chloromethylating agent.

In a related context, the reaction of aniline (B41778) with formaldehyde (B43269) can lead to the formation of N-(p-aminobenzyl)aniline (PABA), which is an isomer of the target molecule and highlights the complexities of controlling regioselectivity in such reactions. researchgate.net The industrial synthesis of 4,4′-methylene diphenyl diamine (4,4′-MDA) from aniline and formaldehyde also proceeds through related intermediates. researchgate.netnih.gov

Reductive Amination Strategies from Formyl Precursors

Reductive amination is a highly effective and widely used one-pot method for the synthesis of amines from carbonyl compounds. miracosta.edu This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.orgmiracosta.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. orgsyn.orgresearchgate.net

For the synthesis of 4-(aminomethyl)aniline, a plausible route is the reductive amination of 4-formylaniline (p-aminobenzaldehyde). In this reaction, 4-formylaniline would react with ammonia (B1221849) to form an imine, which is then reduced. The use of a suitable reducing agent that selectively reduces the imine in the presence of the aldehyde is critical for high yields. researchgate.net

A general procedure for the reductive amination of an aldehyde with an aniline using sodium borohydride and a cation exchange resin (DOWEX®50WX8) in THF at room temperature has been reported, demonstrating the feasibility of this approach. redalyc.org In a typical lab-scale synthesis, the aldehyde and aniline are stirred with the resin, followed by the addition of sodium borohydride. redalyc.org The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated by filtration and purification. redalyc.orgrsc.org

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| NaBH₄ / DOWEX®50WX8 | THF | Room Temp. | 20 min | 91% (for N-benzylaniline) |

| NaBH₄ / Aquivion-Fe | CPME | 40 °C | 3 h | High |

| NaBH₄ / Methanol (B129727) | Methanol | Room Temp. | 0.5 h | - |

This table presents data for the reductive amination of various aldehydes with anilines, illustrating the general conditions applicable to the synthesis of 4-(aminomethyl)aniline from 4-formylaniline and ammonia.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds in the synthesis of aryl amines. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines. redalyc.orgrsc.org While no specific examples for the direct synthesis of 4-(aminomethyl)aniline using this method were found in the immediate search, it represents a theoretically viable, albeit potentially complex, route. Such a strategy could involve the palladium-catalyzed amination of a suitably protected 4-(chloromethyl)aryl halide. Palladium catalysts have also been employed in the amination of aryl sulfides with anilines. organic-chemistry.org

Synthetic Routes via Reduction of Nitro or Nitrile Precursors

The reduction of nitro and nitrile groups provides a common and effective pathway to primary amines.

Reduction of Nitro Precursors: A well-established method for preparing anilines is the reduction of the corresponding nitroarenes. nih.gov For the synthesis of 4-(aminomethyl)aniline, this would involve the reduction of a 4-(aminomethyl)nitrobenzene derivative. However, a more common approach starts with a precursor where both the amino and aminomethyl groups are generated from other functionalities.

A classic laboratory method involves the reduction of a nitro group using a metal in acidic medium, such as tin (Sn) and hydrochloric acid (HCl). miracosta.edu For example, the reduction of m-nitroacetophenone to m-aminoacetophenone is achieved by refluxing with granulated tin and 3M HCl. miracosta.edu A similar strategy could be applied to a suitable nitro precursor for 4-(aminomethyl)aniline. A convenient, large-scale synthesis of 4-benzyloxy-3-chloroaniline (B1332019) from 4-benzyloxy-3-chloronitrobenzene (B1267270) using SnCl₂ in refluxing ethanol (B145695) has been reported with excellent yield. researchgate.net

Catalytic hydrogenation is another powerful method for the reduction of nitro compounds. nih.gov

Reduction of Nitrile Precursors: The reduction of a nitrile (cyanide) group is a direct route to a primary amine. Therefore, the catalytic hydrogenation of 4-cyanobenzylamine would yield 4-(aminomethyl)aniline. The hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) or Raney nickel. The reaction progress for the hydrogenation of nitriles can be monitored to ensure the formation of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. google.com

A two-step synthesis starting from 4-nitrobenzonitrile (B1214597) is also a feasible pathway. First, the nitro group is reduced to an amine to form 4-aminobenzonitrile. Subsequently, the nitrile group is reduced to the aminomethyl group to afford 4-(aminomethyl)aniline.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is essential.

Influence of Temperature and Pressure Regimes

Temperature and pressure are critical parameters that can significantly influence the rate, yield, and selectivity of the reactions involved in the synthesis of 4-(aminomethyl)aniline hydrochloride.

In catalytic hydrogenation reactions, such as the reduction of nitrobenzene (B124822) or nitriles, temperature and hydrogen pressure are key variables. For the hydrogenation of nitrobenzene to aniline, studies have shown that increasing the reaction temperature generally increases the conversion rate. For instance, in one study, the yield of aniline increased from 85% at 40°C to 99% at 60°C. Similarly, hydrogen pressure plays a crucial role, with an optimal pressure leading to maximum yield. The synthesis of 4-amino diphenylamine (B1679370) via catalytic hydrogenation has been shown to be effective at temperatures between 75-100°C and pressures ranging from 0.6 to 4.0 MPa.

For reductive amination reactions, temperature control is also important. While many reductive aminations can be carried out at room temperature, warming can sometimes be necessary to drive the reaction to completion. researchgate.netrsc.org For instance, a one-pot reductive amination of aldehydes with anilines using an iron-based catalyst was carried out at 40°C. researchgate.net

In the case of alkylation reactions , temperature can affect the rate of reaction and the extent of side reactions like overalkylation. Generally, these reactions are performed at elevated temperatures to ensure a reasonable reaction rate.

The final step of preparing the hydrochloride salt from the free amine is typically an acid-base reaction with hydrochloric acid. This reaction is often exothermic and may require cooling to control the temperature and ensure safe handling. The subsequent crystallization of the hydrochloride salt is also temperature-dependent, with cooling often employed to maximize the recovery of the solid product.

Stoichiometric Control and Reagent Selection

The synthesis of this compound predominantly begins with 4-nitrobenzonitrile as the starting material. nih.govguidechem.com The core of the synthesis is a reduction reaction that converts the nitro group to a primary amine and the nitrile group to an aminomethyl group. The final step involves reacting the resulting 4-(aminomethyl)aniline with hydrochloric acid to form the stable dihydrochloride (B599025) salt. google.comyoutube.com

In catalytic hydrogenation, which uses hydrogen gas (H₂), stoichiometry is controlled by managing the hydrogen pressure and reaction time. google.com The reaction is typically allowed to proceed until hydrogen uptake ceases, indicating the completion of the reduction. google.com The selection of reagents also extends to the salification step, where a slight excess of hydrochloric acid is often used to ensure the complete conversion of the diamine to its dihydrochloride salt, which is generally more stable and easier to handle than the free base. youtube.com

Table 1: Reagent Selection in the Synthesis of 4-(Aminomethyl)aniline

| Starting Material | Reducing Agent | Salification Agent | Key Considerations |

|---|---|---|---|

| 4-Nitrobenzonitrile nih.gov | Catalytic Hydrogen (H₂) with a metal catalyst google.com | Hydrochloric Acid (HCl) google.com | Requires pressure equipment; catalyst recovery is necessary. |

| 4-Nitrobenzonitrile guidechem.com | Sodium Borohydride (NaBH₄) mdpi.com | Hydrochloric Acid (HCl) youtube.com | Milder conditions; stoichiometry of borohydride is crucial. |

Role of Catalysts and Co-catalysts in Reaction Efficiency

Commonly employed catalysts include noble metals supported on high-surface-area materials.

Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of both nitro and nitrile groups. A 10% Pd-C catalyst is often cited in procedures for similar reductions. google.comnih.gov

Platinum on Carbon (Pt/C): Another highly effective catalyst, particularly for the hydrogenation of nitrobenzene to produce aminophenol, a related transformation. google.comnih.gov It is known for its high activity. nih.gov

Raney Nickel: A cost-effective alternative to precious metal catalysts, though it may require more stringent reaction conditions.

Bimetallic and Modified Catalysts: Research has shown that bimetallic catalysts (e.g., Fe₂O₃@Pt, Ag/ZnO) can exhibit enhanced catalytic activity and stability due to synergistic effects between the metals. nih.govrsc.org These materials can prevent the aggregation of catalyst nanoparticles and improve reaction rates. nih.gov

Co-catalysts are sometimes used to enhance the performance of the primary catalyst. For instance, in the synthesis of p-aminophenol from nitrobenzene, the addition of a solid acid catalyst like sulfated zirconia (SO₄²⁻/ZrO₂) alongside Pt/C was found to be favorable for the desired product formation. rsc.org Such principles could be applied to optimize the synthesis of 4-(aminomethyl)aniline by promoting the desired reduction pathway and minimizing side reactions.

Table 2: Comparison of Catalysts for Aromatic Nitro Group Reduction

| Catalyst System | Support | Typical Substrate | Key Advantages | Source |

|---|---|---|---|---|

| Platinum (Pt) | Carbon | Nitrobenzene | High activity, improved efficiency. | google.com |

| Palladium (Pd) | Carbon | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Effective for hydrogenation at room temperature. | google.com |

| Gold (Au) Clusters | Thiolate Ligands | Nitrobenzene | High selectivity (~100%) to p-aminophenol. | nih.gov |

| Fe₂O₃@Pt | Sodium Sesquicarbonate | 4-Nitrophenol | High stability, synergistic effect, reduced cost. | nih.gov |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reactant solubility, catalyst activity, and product isolation. For the catalytic hydrogenation of nitroaromatics, polar protic solvents are commonly used.

Alcohols (Methanol, Ethanol): These are frequently used solvents for hydrogenation reactions as they effectively dissolve the organic substrate and the hydrogen gas, facilitating interaction at the catalyst surface. google.com They are also relatively easy to remove during workup.

Water: As a green solvent, water is an attractive medium. However, the low solubility of organic substrates like 4-nitrobenzonitrile in water can be a limitation. The use of co-solvents or surfactants may be necessary to create an effective reaction medium.

Aprotic Solvents: Solvents like acetone (B3395972) can also be used. google.com In some cases, aprotic solvents can lead to different reaction kinetics compared to protic solvents due to variations in how the transition state is stabilized. researchgate.net

Reaction medium engineering involves optimizing factors beyond just the solvent choice. The pH of the medium is particularly important. In the reduction of nitrobenzene, the presence of aqueous sulfuric acid is key to promoting the rearrangement of the intermediate phenylhydroxylamine to p-aminophenol. google.com While the synthesis of 4-(aminomethyl)aniline does not involve such a rearrangement, controlling the pH can help suppress side reactions. The final step of the synthesis requires the addition of hydrochloric acid to precipitate the product as its dihydrochloride salt, a process that is highly dependent on the solvent system used for the reaction and workup. google.com

Industrial-Scale Production Methodologies

Scaling the synthesis of this compound from the laboratory to an industrial setting requires methodologies that prioritize safety, efficiency, and cost-effectiveness.

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry offers significant advantages for the large-scale synthesis of amines. whiterose.ac.uk This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, with the product being collected downstream. beilstein-journals.org

For the synthesis of 4-(aminomethyl)aniline, a continuous flow process would typically involve pumping a solution of 4-nitrobenzonitrile in a suitable solvent through a heated tube or column packed with a solid-supported catalyst (e.g., Pd/C). nih.gov Hydrogen gas would be introduced concurrently. This setup provides several key benefits for scalability:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, significantly reducing the risks associated with exothermic reactions and the use of high-pressure hydrogen gas. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields. beilstein-journals.org

Increased Throughput: Once optimized, a flow system can be operated continuously for extended periods, enabling high-throughput production without the need for large batch reactors.

Integration of Steps: Continuous flow allows for the integration of reaction and purification steps. For example, the output from the reactor could be fed directly into a module for continuous extraction or crystallization. nih.gov

Advanced Purification Techniques for Bulk Production

Achieving high purity is essential for chemical intermediates. For the bulk production of this compound, advanced purification techniques are employed to remove unreacted starting materials, intermediates, catalyst residues, and other byproducts.

Crystallization: This is the primary method for purifying the final hydrochloride salt. After the hydrogenation and salification steps, the crude product is dissolved in a suitable solvent (such as methanol or ethanol) at an elevated temperature, and then cooled to induce crystallization. google.com The choice of crystallization solvent is critical for obtaining a product with high purity and a desirable crystal morphology.

Recrystallization: For even higher purity, a second crystallization step (recrystallization) may be performed. This involves dissolving the crystalline product in a minimal amount of hot solvent and allowing it to re-form, leaving impurities behind in the mother liquor.

Filtration and Washing: After hydrogenation with a heterogeneous catalyst, the solid catalyst must be completely removed by filtration. The resulting product solution or final crystalline solid is often washed with specific solvents (like ethyl acetate (B1210297) or ether) to remove soluble impurities before drying. guidechem.comsciencemadness.org

Vacuum Drying: The purified solid product is typically dried under vacuum at a controlled temperature to remove any residual solvents without causing thermal decomposition of the product. google.comguidechem.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

Catalysis: The use of catalytic hydrogenation is inherently greener than stoichiometric reductions, which generate large amounts of waste. Developing highly active and reusable catalysts is a key goal. nih.gov

Atom Economy: The ideal synthesis route maximizes the incorporation of atoms from the reactants into the final product. Catalytic hydrogenation of 4-nitrobenzonitrile followed by salification with HCl is a relatively atom-economical route.

Safer Solvents and Reagents: A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives like water or ethanol. chemrevlett.comchemrevlett.com Another approach is catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol (B130326) instead of flammable, high-pressure hydrogen gas, thereby improving operational safety. rsc.org

Biocatalysis: An emerging green alternative involves the use of enzymes. Nitroreductase enzymes, for example, can selectively reduce aromatic nitro groups under mild conditions (room temperature and pressure) in aqueous buffers. nih.gov This method avoids the need for precious-metal catalysts and high-pressure hydrogen gas. Integrating these enzymes into a continuous flow system represents a promising avenue for sustainable aniline synthesis. nih.gov

Table 3: Comparison of Synthetic Methods by Green Chemistry Metrics

| Method | Conditions | Solvent | Green Advantages | Challenges |

|---|---|---|---|---|

| Traditional Catalytic Hydrogenation | High pressure H₂, elevated temp. | Methanol/Ethanol google.com | Catalytic (reduces waste). | Use of flammable H₂ gas, organic solvents. |

| Catalytic Transfer Hydrogenation | Atmospheric pressure, elevated temp. | Water/Formic Acid rsc.org | Avoids high-pressure H₂. | May require higher catalyst loading or longer times. |

| Biocatalytic Reduction (Nitroreductase) | Room temp., atmospheric pressure. | Aqueous Buffer nih.gov | Mild conditions, high selectivity, renewable catalyst. | Enzyme stability and cost, substrate scope limitations. |

| Continuous Flow Synthesis | Optimized temp./pressure. | Various | Enhanced safety, energy efficiency, process control. beilstein-journals.orgnih.gov | Initial setup cost, potential for channel clogging. |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste. For instance, classical routes to aniline derivatives frequently involve nitration followed by reduction, which can produce substantial byproducts. researchgate.netrsc.org

A potential conventional synthesis of this compound might start from 4-nitrotoluene. This would involve radical bromination to form 4-nitrobenzyl bromide, followed by a substitution reaction with a nitrogen source (e.g., ammonia or a protected amine equivalent), and finally, reduction of the nitro group. Each step can introduce waste. For example, the reduction of a nitro group using traditional methods like the Béchamp process (iron in acidic media) generates large volumes of iron oxide sludge, leading to a low atom economy. rsc.org

Modern approaches aim to improve atom economy by designing more direct synthetic pathways. Catalytic hydrogenation is a prime example of a reaction with high atom economy, as it involves the addition of hydrogen to a molecule with few or no byproducts. wikipedia.orgjocpr.com In the synthesis of this compound, the catalytic reduction of a dinitro or nitro-nitrile precursor would be a key step where atom economy can be maximized.

To illustrate the concept of atom economy, consider two hypothetical final steps in the synthesis of 4-(Aminomethyl)aniline from a precursor:

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Addition (Ideal Catalytic Hydrogenation) | 4-Nitrobenzylamine, Hydrogen (H₂) | 4-(Aminomethyl)aniline | Water (H₂O) | High (dependent on catalyst system) |

| Substitution (e.g., Gabriel Synthesis) | Phthalimide potassium salt, 4-aminobenzyl halide | Protected amine | Potassium halide | Low rsc.org |

This table is illustrative and compares reaction types that could be part of a synthesis, highlighting the superior atom economy of addition reactions like catalytic hydrogenation over substitution reactions that generate stoichiometric byproducts.

Development of Environmentally Benign Solvents and Solvent-Free Systems

The choice of solvent is a major consideration in green chemistry, as solvents often contribute the largest proportion of waste in a chemical process. Traditional syntheses of aniline derivatives have often relied on high-boiling point, volatile organic compounds like DMF or DMSO. researchgate.net Efforts are now directed towards using more environmentally friendly solvents or eliminating them altogether.

Water is an ideal green solvent, and catalytic reactions in aqueous media are highly desirable. For instance, the reduction of nitrophenols, a related class of compounds, to aminophenols has been successfully carried out in water using various nanocatalysts. nih.gov Similarly, the synthesis of benzylic amines has been achieved in water using water-soluble catalysts, which can be easily separated and recycled. organic-chemistry.org

Solvent-free reactions represent an even greener alternative, often leading to higher reaction rates and simpler work-up procedures. rsc.org Research has demonstrated the successful synthesis of N-substituted nitroanilines and other heterocyclic compounds under solvent-free conditions, typically by heating the reactants together, sometimes in the presence of a catalyst. researchgate.netnih.gov A potential solvent-free approach for a step in the synthesis of this compound could involve the direct reaction of precursors in the melt phase.

| System Type | Example Reaction | Advantages | Disadvantages |

| Conventional Solvent | Nucleophilic substitution in DMF or DMSO researchgate.net | Good solubility of reactants | Toxicity, high boiling point, difficult to remove |

| Benign Solvent (Water) | Catalytic hydrogenation using a water-soluble catalyst organic-chemistry.org | Non-toxic, inexpensive, readily available | Potential for low solubility of organic reactants |

| Solvent-Free | Direct reaction of aniline with styrene (B11656) oxide nih.gov | Reduced waste, high reactant concentration, faster reaction | Requires thermally stable reactants, potential for high viscosity |

Use of Renewable Feedstocks and Sustainable Catalysis

The chemical industry is actively seeking to replace petroleum-based feedstocks with renewable alternatives. thechemicalengineer.com Aniline is traditionally produced from benzene (B151609), a petrochemical. thechemicalengineer.com However, significant progress is being made in producing aniline from biomass. fnr.deyoutube.com One approach involves the use of genetically modified microorganisms to convert plant-derived sugars into an intermediate, which is then chemically catalyzed to aniline. thechemicalengineer.com Another strategy utilizes lignin, a complex polymer found in wood, as a starting material for aromatic amines. acs.orgrsc.org These bio-based routes could potentially be adapted to produce precursors for this compound, such as bio-derived p-xylene (B151628) or toluene (B28343). The oxidation of bio-derived p-xylene to terephthalic acid is an area of active research, which could open pathways to related functionalized aromatics. nih.govrsc.org

| Approach | Feedstock | Catalyst Example | Key Advantages |

| Conventional | Benzene (from petroleum) thechemicalengineer.com | Nitric/Sulfuric Acid, then metal catalyst (e.g., Pd/C) for hydrogenation researchgate.net | Established, high-throughput technology |

| Bio-based (Fermentation) | Plant-derived sugars thechemicalengineer.comfnr.de | Genetically modified microorganisms + chemical catalyst | Renewable feedstock, potentially milder conditions |

| Bio-based (Lignin) | Lignin (from wood) acs.orgrsc.org | Various, including Beckmann rearrangement catalysts | Utilizes abundant biomass waste stream |

| Sustainable Catalysis | Various | Heterogeneous nanocatalysts (e.g., Ag, Cu) nih.govrsc.org | High efficiency, recyclability, mild conditions |

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl Aniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds like aniline. wikipedia.org The rate and regioselectivity of these reactions on the 4-(aminomethyl)aniline ring are dictated by the electronic effects of its two substituents: the amino group (-NH₂) and the aminomethyl group (-CH₂NH₂).

In its free base form, 4-(aminomethyl)aniline is highly activated towards electrophilic attack. Both the amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are activating substituents that direct incoming electrophiles to the ortho and para positions.

Amino Group (-NH₂): The amino group is a powerful activating group. wikipedia.orgchemistrysteps.com Its nitrogen atom possesses a lone pair of electrons that can be donated to the benzene (B151609) ring through resonance (a +M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and reactive towards electrophiles. wikipedia.orgbyjus.com This resonance stabilization of the cationic intermediate (the sigma complex) for ortho and para attack is significantly greater than for meta attack. wikipedia.orglkouniv.ac.in

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is also an activating, ortho-, para- directing group. While it cannot donate electrons directly via resonance like the -NH₂ group, it is electron-donating through the inductive effect (+I effect).

However, the reactivity is drastically altered when considering 4-(aminomethyl)aniline hydrochloride . In acidic media, the amino groups are protonated to form anilinium (-NH₃⁺) and aminomethylammonium (-CH₂NH₃⁺) ions. These protonated groups are strongly deactivating and meta-directing. byjus.comstackexchange.com

Anilinium Ion (-NH₃⁺): The positive charge on the nitrogen atom makes it strongly electron-withdrawing (a -I effect). It pulls electron density from the ring, deactivating it towards electrophilic attack. Since this deactivating inductive effect is strongest at the ortho position and diminishes with distance, the meta position becomes the least deactivated and thus the preferred site for electrophilic attack. stackexchange.com

These common electrophilic substitution reactions illustrate the practical consequences of the directing group effects.

Halogenation: The reaction of free-base aniline with bromine water is typically instantaneous, yielding a white precipitate of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring. byjus.combyjus.com To achieve mono-substitution, the strong activating effect of the amino group must be tempered, often by acetylation to form an acetamide. byjus.com For this compound, direct halogenation would be slower and expected to yield products substituted at the positions meta to the deactivating ammonium (B1175870) groups (i.e., positions 2 and 6, which are ortho to the aminomethyl group and meta to the anilinium group).

Nitration: Direct nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid is complex. The strongly acidic medium protonates the aniline to form the anilinium ion, which is meta-directing. stackexchange.combyjus.comkhanacademy.org Consequently, nitration of aniline produces a mixture of ortho, para, and a significant amount of meta nitroaniline. byjus.combyjus.com For this compound, nitration is expected to proceed slowly and favor substitution at the positions meta to the -NH₃⁺ group.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid) as the major product. byjus.combyjus.com The reaction is reversible, and the para isomer is favored as it is the most thermodynamically stable product, partly due to the steric bulk of the sulfonyl group disfavoring the ortho position. stackexchange.com

| Reaction | Reagent | Typical Product(s) for Aniline | Expected Product for 4-(Aminomethyl)aniline HCl |

| Halogenation | Br₂/H₂O | 2,4,6-Tribromoaniline | 2-Bromo-4-(aminomethyl)anilinium |

| Nitration | HNO₃/H₂SO₄ | Mixture of o-, m-, p-nitroaniline | 2-Nitro-4-(aminomethyl)anilinium |

| Sulfonation | Conc. H₂SO₄, heat | p-Aminobenzenesulfonic acid | 3-Amino-4-(aminomethyl)benzenesulfonic acid |

Nucleophilic Reactions of the Aminomethyl Group

The reactivity of the aminomethyl group (-CH₂NH₂) is characteristic of a primary aliphatic amine. wikipedia.org It contains a nitrogen atom with a lone pair of electrons, making it a potent nucleophile. byjus.comlibretexts.org In most cases, the aliphatic amine of the aminomethyl group is more basic and nucleophilic than the aromatic amine of the aniline moiety. However, in the hydrochloride salt, both groups are protonated, reducing their nucleophilicity. The reactions below typically require the use of a base to deprotonate the ammonium salt, liberating the free amine to act as a nucleophile.

Alkylation: As a primary amine, the aminomethyl group can react with alkyl halides in nucleophilic substitution reactions (SN2) to form secondary amines, tertiary amines, and eventually quaternary ammonium salts. libretexts.org The reaction proceeds stepwise, and controlling the degree of alkylation can be challenging as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Acylation: Acylation is a more controllable reaction and is frequently used to protect amine functionalities. pearson.comlibretexts.org The aminomethyl group reacts readily with acylating agents like acyl chlorides or acid anhydrides to form stable amides. libretexts.orgyoutube.com This reaction is generally rapid and high-yielding. youtube.com For example, reaction with acetic anhydride (B1165640) would yield N-(4-aminobenzyl)acetamide. Given the higher nucleophilicity of the aliphatic amine, acylation is expected to occur selectively at the aminomethyl group, especially under controlled conditions.

| Reaction Type | Reagent Example | Product Structure Example |

| Alkylation | Bromoethane (CH₃CH₂Br) | N-Ethyl-4-(aminomethyl)aniline |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(4-Aminobenzyl)acetamide |

Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.org This reaction is a cornerstone of imine chemistry and is typically catalyzed by acid or base. acta.co.in The aminomethyl group of 4-(aminomethyl)aniline readily participates in this transformation. acta.co.in The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. youtube.com These Schiff base derivatives are important intermediates in organic synthesis and are studied for various applications. jetir.orginternationaljournalcorner.com

For instance, reacting 4-(aminomethyl)aniline with benzaldehyde (B42025) would produce N-(4-aminobenzyl)benzylideneamine.

Oxidation Reactions and Formation of Corresponding Derivatives

The oxidation of 4-(aminomethyl)aniline is complex, as both the aniline ring and the aminomethyl group are susceptible to oxidation. The reaction outcome is highly dependent on the oxidizing agent and reaction conditions.

Oxidation of the Aniline Moiety: Aromatic amines are generally sensitive to oxidation. openaccessjournals.com Strong oxidizing agents can lead to the formation of a complex mixture of products, including colored polymeric materials (aniline black). nih.gov Under controlled conditions, oxidation can yield specific products. For example, oxidation can lead to the formation of nitro compounds or benzoquinones. openaccessjournals.com Enzymatic oxidation, such as with cytochrome P450, has been shown to convert substituted anilines into aminophenols. nih.gov

Oxidation of the Aminomethyl Group: The oxidation of primary aliphatic amines can lead to a variety of products. The initial step often involves a one-electron oxidation to a radical cation, which can then proceed through various pathways to form imines, aldehydes, or other products. mdpi.com

For 4-(aminomethyl)aniline, selective oxidation is challenging. A strong, non-selective oxidant would likely lead to polymerization and decomposition. Milder or more specific reagents would be required to target one functional group over the other. For instance, some enzymatic systems or specific catalysts might achieve selective oxidation of the aniline ring to a quinone-imine or the aminomethyl group to an aldehyde or carboxylic acid, though this remains an area for detailed research. nih.govmdpi.com

Reduction Reactions and Pathways

The synthesis of anilines, including 4-(aminomethyl)aniline, often involves the reduction of a corresponding nitroaromatic compound. The catalytic reduction of a nitro group is a common and efficient pathway. This process can be achieved using various reducing agents and catalysts.

One of the primary methods for producing aniline and its derivatives is the catalytic hydrogenation of the corresponding nitrobenzene (B124822) compound. nih.gov This can be performed using catalysts like palladium over activated carbon (Pd/C). chemistrysteps.com Other metal-based systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also historically significant for the reduction of nitroarenes. nih.govchemistrysteps.com

Modern synthetic methods offer highly chemoselective and efficient reductions. For instance, a well-defined iron-based catalyst system can reduce nitroarenes to anilines using formic acid as the reductant under mild, base-free conditions. organic-chemistry.org Another approach utilizes tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst for a rapid and selective reduction of aromatic nitro compounds at room temperature, tolerating a wide range of functional groups. organic-chemistry.org

Aryl hydroxylamines are known intermediates in the reduction of nitro compounds to anilines. The reduction of these intermediates can be achieved using reagents like aluminum in the presence of ammonium chloride. researchgate.net

Continuous-flow synthesis has emerged as a powerful technique for such reductions. A notable example is the metal-free reduction of aromatic nitro derivatives using trichlorosilane (B8805176) in the presence of a tertiary base. beilstein-journals.org This method allows for the synthesis of aniline precursors in high yield and purity. For example, the reduction of 4-nitrobenzophenone (B109985) using this system proceeds with high conversion. beilstein-journals.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds to Anilines This table is for illustrative purposes and shows general methods applicable to the synthesis of aniline derivatives.

| Reducing System | Catalyst/Conditions | Substrate Scope | Reference |

| HSiCl₃ / Hünig's base | Continuous-flow, CH₂Cl₂ | Aromatic nitro compounds | beilstein-journals.org |

| Formic Acid | Iron-based catalyst | Broad functional group tolerance | organic-chemistry.org |

| Tetrahydroxydiboron | 4,4′-bipyridine (organocatalyst) | Aromatic nitro compounds | organic-chemistry.org |

| H₂ | Pd/C | Nitroarenes | chemistrysteps.com |

| Fe / HCl | Acidic conditions | Nitroarenes | nih.gov |

Heterocyclic Ring Formation Reactions

The dual functionality of 4-(aminomethyl)aniline, possessing both a nucleophilic aromatic amine and a benzylic amine, makes it a valuable building block for the synthesis of various heterocyclic compounds. These reactions often involve condensation with other molecules containing multiple electrophilic centers.

The presence of several reaction centers in amine-containing molecules allows for controlled interactions to produce diverse heterocyclic structures. frontiersin.org For example, 4-aminobenzylamine (B48907) has been utilized in the preparation of novel acridine-based amino acids. sigmaaldrich.com Acridine is a nitrogen-containing heterocyclic aromatic compound.

The formation of heterocyclic aromatic amines (HAAs) can occur through complex reaction pathways, including cyclizations and oligomerizations of aldehydes and other precursors under specific conditions. nih.gov While often studied in the context of food chemistry, the underlying chemical principles are relevant. The synthesis of these structures generally involves the reaction of amines with carbonyl compounds. nih.govnih.gov

The synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, frequently involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org While not a direct reaction of 4-(aminomethyl)aniline, this illustrates a common strategy where a molecule with amine functionality is used to construct a heterocyclic ring. The bifunctional nature of 4-(aminomethyl)aniline allows it to participate in similar multi-component reactions or cyclization reactions to form fused ring systems. For example, its ortho-isomer, 2-aminobenzylamine, is used in condensation reactions to synthesize 1,2,3,4-tetrahydroquinazolines. sigmaaldrich.com This suggests that 4-(aminomethyl)aniline could similarly react with appropriate diketones or keto-aldehydes to form various heterocyclic scaffolds.

Detailed Reaction Mechanisms and Kinetic Analysis

Kinetic investigations of reactions involving anilines often reveal the order of the reaction and provide insights into the rate-determining step. For example, the kinetic analysis of the oxidative coupling reaction between aniline and promethazine (B1679618) showed that the reaction follows a first-order model. researchgate.net Similarly, the aminolysis of chlorothionoformates by secondary alicyclic amines was studied kinetically, where pseudo-first-order rate coefficients were determined under an excess of the amine. nih.gov Such studies are crucial for elucidating the reaction pathway.

Computational chemistry offers powerful tools for investigating reaction mechanisms. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals calculated the rate coefficients for eight different reaction paths, including additions to the aromatic ring and hydrogen abstractions from the amino and methyl groups. mdpi.com

Table 2: Kinetic Parameters for Aniline Oxidative Coupling with Promethazine researchgate.net This table presents data for a related aniline reaction to illustrate typical kinetic and thermodynamic parameters studied.

| Parameter | Value | Unit |

| Activation Energy (Ea) | 9.3369 | kJ/mol |

| Pre-exponential Factor (A) | 2.809 | min⁻¹ |

| Enthalpy of Activation (ΔH) | +6.826 | kJ/mol |

| Entropy of Activation (ΔS) | -0.2447 | kJ/mol K |

| Gibbs Free Energy of Activation (ΔG*) | +79.7797 | kJ/mol |

Elucidation of Elementary Steps and Transition States

A chemical reaction mechanism is composed of one or more elementary steps. libretexts.orglibretexts.org An elementary reaction occurs in a single step, passing through a single transition state without any intermediates. libretexts.orgfiveable.me Complex reactions, conversely, involve multiple elementary steps and the formation of one or more reaction intermediates. libretexts.org

The transition state is a high-energy, unstable configuration of atoms that exists for an extremely brief period as reactants transform into products. fiveable.mesolubilityofthings.com It represents the energy maximum along the reaction coordinate, and the energy required to reach it is the activation energy. solubilityofthings.com

For reactions involving anilines, mechanistic studies aim to identify these transient species. In the aminolysis of phenyl chlorothionoformates, the kinetic data supports a mechanism proceeding through a zwitterionic tetrahedral addition intermediate, where the formation of this intermediate is the rate-determining step. nih.gov

Computational studies are particularly effective in elucidating these details. For the reaction between 4-methyl aniline and OH radicals, the geometries of reactants, intermediates, transition states, and products were optimized using density functional theory (DFT). mdpi.com This allowed for the mapping of the potential energy surface and the identification of the most favorable reaction pathways. The study found that the addition of the OH radical to the carbon atom bearing the NH₂ group (forming intermediate IS3) and hydrogen abstraction from the NH₂ group (forming product PR1) were significant pathways. mdpi.com The transition state's structure is key to understanding the reaction pathway. solubilityofthings.com

Kinetic isotope effect (KIE) studies are a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state. nih.gov A KIE is the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. nih.govnih.gov

For reactions involving the transfer of a hydrogen atom, substituting hydrogen (H) with deuterium (B1214612) (D) or tritium (B154650) (T) can lead to significant primary KIEs if the C-H bond is broken in the rate-determining step. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment at the transition state. nih.gov

For example, kinetic isotope effects determined for the proton-transfer reactions of 4-nitrophenylnitromethane with amidine bases in toluene (B28343) yielded large isotopic rate ratios (kH/kD), indicating that C-H bond breaking is central to the rate-determining step and that quantum mechanical tunneling plays a role. rsc.org

Rate constants for reactions involving aniline derivatives have been determined both experimentally and computationally. A study of the reaction between 4-methyl aniline and OH radicals calculated the total rate coefficient over a range of temperatures (300–2000 K). mdpi.com The calculated rate constant for this reaction was found to be significantly larger than that for the reaction of toluene with OH radicals, but smaller than that of aniline with OH radicals under ambient conditions, highlighting the influence of both the methyl and amino substituents on reactivity. mdpi.com

Table 3: Calculated Rate Coefficients for the Reaction of 4-Methyl Aniline + OH mdpi.com This table shows theoretical data illustrating how reaction rates are analyzed.

| Reaction Path | Rate Expression (cm³/s) | Description |

| k_total | 2.04 × 10⁻¹⁸ T²⁰⁷ exp[(11.2 kJ/mol)/RT] | Overall reaction rate |

| k₄ (to IS4) | 1.13 × 10⁻³⁵ T⁶⁶² exp[(2.1 kJ/mol)/RT] | OH addition to C4 |

| k₅ (to PR1) | 1.84 × 10⁻¹⁹ T²¹⁸ exp[(13.2 kJ/mol)/RT] | H-abstraction from NH₂ |

| k₆ (to PR2) | 1.70 × 10⁻²⁰ T²⁷² exp[(−1.3 kJ/mol)/RT] | H-abstraction from CH₃ |

Derivatization Strategies and Novel Compound Synthesis from 4 Aminomethyl Aniline Hydrochloride

Synthesis of Substituted Anilines and Benzylamines

The structure of 4-(aminomethyl)aniline hydrochloride offers two primary sites for substitution: the aromatic ring and the two amine functionalities. Derivatization can be directed to either the aniline (B41778) or the benzylamine (B48309) moiety through careful selection of reagents and reaction conditions, often involving the use of protecting groups.

One common strategy involves the protection of one amine group while the other is modified. For instance, the more nucleophilic benzylamine can be selectively protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, yielding 4-((N-Boc)aminomethyl)aniline. sigmaaldrich.com This intermediate allows for reactions targeting the less reactive aniline amine or the aromatic ring itself.

Substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution reactions. However, the presence of the activating amino and aminomethyl groups directs incoming electrophiles primarily to the ortho positions relative to the aniline nitrogen. More advanced methods, such as palladium-catalyzed C–H olefination, can achieve para-selective functionalization of aniline derivatives, offering a route to introduce vinyl groups onto the ring system. acs.org

Furthermore, the benzylamine portion can be functionalized. For example, highly regio- and chemoselective Csp³–H arylation of benzylamines can be achieved using a synergistic approach involving single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This method allows for the introduction of aryl groups at the benzylic position, creating 1,1-diarylmethylamine structures. By protecting the aniline nitrogen first, such modern cross-coupling methods can be precisely applied to the benzylic carbon of the 4-(aminomethyl)aniline scaffold.

Formation of Polyfunctionalized Organic Molecules for Diverse Applications

The dual amine functionality of this compound is a key feature for building complex organic molecules with diverse applications.

Amide bond formation is a cornerstone of organic synthesis, and 4-(aminomethyl)aniline provides two distinct handles for this reaction. Due to its higher nucleophilicity, the benzylamine group reacts more readily with acylating agents like acid chlorides or anhydrides than the aniline group. youtube.com This chemoselectivity allows for the synthesis of mono-acylated products at the benzylamine position under controlled conditions. To form an amide at the aniline position, harsher conditions or the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with activators may be necessary, especially for electron-deficient amines. nih.govlibretexts.org Di-acylated products can also be synthesized by using an excess of the acylating agent under more forcing conditions.

Similarly, urea (B33335) and thiourea (B124793) derivatives can be synthesized through the reaction of the amine groups with isocyanates or isothiocyanates, respectively. The benzylamine moiety will typically react preferentially. The synthesis of ureas can also be achieved using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or through palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org These reactions can be performed stepwise to create unsymmetrical di-urea derivatives with different substituents on each nitrogen atom, leveraging the differential reactivity of the two amines. A versatile two-step method for creating monosubstituted ureas involves reacting an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to remove the benzyl (B1604629) group. bioorganic-chemistry.com

| Derivative Type | Reactant | Selective Target Site | Potential Derivative Structure |

|---|---|---|---|

| Mono-Amide | Acetyl Chloride (1 eq.) | Benzylamine | N-((4-aminophenyl)methyl)acetamide |

| Di-Amide | Benzoyl Chloride (excess) | Both Amines | N-(4-(benzamidomethyl)phenyl)benzamide |

| Mono-Urea | Phenyl Isocyanate (1 eq.) | Benzylamine | 1-((4-aminophenyl)methyl)-3-phenylurea |

| Unsymmetrical Di-Urea | 1. Phenyl Isocyanate; 2. Methyl Isocyanate | 1. Benzylamine; 2. Aniline | 1-((4-(3-methylureido)phenyl)methyl)-3-phenylurea |

Imines, or Schiff bases, are formed through the condensation reaction of primary amines with aldehydes or ketones. youtube.com Since 4-(aminomethyl)aniline possesses two primary amine groups, it can react to form mono- or di-imines. The reaction typically occurs under mild, often acid-catalyzed, conditions where water is removed to drive the equilibrium toward the imine product. nih.gov

The formation of a mono-imine is favored at the more nucleophilic benzylamine position when a stoichiometric amount of the carbonyl compound is used. Reaction with a second, different carbonyl compound at the aniline nitrogen can lead to the synthesis of unsymmetrical bis-imines. These imine functionalities are valuable intermediates in organic synthesis, for example, in the preparation of nitrogen-containing heterocyclic compounds. nih.gov

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. sigmaaldrich.com Therefore, derivatization of 4-(aminomethyl)aniline into a secondary amine (e.g., through N-alkylation) would be a prerequisite before it could be used to form enamine structures.

| Carbonyl Reactant | Stoichiometry (Amine:Carbonyl) | Expected Product |

|---|---|---|

| Benzaldehyde (B42025) | 1:1 | (E)-N-benzylidene-4-(aminomethyl)aniline (major isomer) |

| Acetone (B3395972) | 1:2 | N,N'-(4,1-phenylenebis(methylene))bis(propan-2-imine) derivative |

| Salicylaldehyde | 1:1 | 2-(((4-(aminomethyl)phenyl)imino)methyl)phenol |

| Benzaldehyde | 1:2 | (E)-N-benzylidene-4-(((E)-benzylideneamino)methyl)aniline |

Design and Synthesis of Advanced Ligands and Reagents

The presence of two nitrogen atoms makes 4-(aminomethyl)aniline an excellent candidate for the synthesis of chelating ligands for coordination chemistry. The molecule can act as a bidentate ligand, coordinating to a metal center through both the aniline and benzylamine nitrogens to form a stable chelate ring.

Furthermore, it can be elaborated into more complex ligand architectures. For example, reaction with 2-pyridinecarboxaldehyde (B72084) can produce a Schiff base ligand with an N,N-bidentate chelating site. Further modification, such as the reaction of the remaining amine group with other ligand-forming fragments, can lead to polydentate ligands capable of forming highly stable metal complexes. mdpi.com These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. For instance, aniline derivatives have been used to synthesize ruthenium (II/III) polypyridyl complexes studied for their cytotoxicity. researchgate.net

The compound also serves as a building block for specialized reagents. For example, derivatization of amines with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to create fluorescent derivatives for sensitive detection in HPLC analysis. sigmaaldrich.comthermofisher.com

Stereoselective Synthesis and Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound provides a scaffold that can be modified to introduce chirality.

One strategy involves the stereoselective functionalization of the benzylamine moiety. For example, the Michael addition of benzylamines to chiral acceptors can proceed with high stereoselectivity, creating a new chiral center. rsc.org Another powerful method is the asymmetric hydrogenation of imines. An imine formed from the benzylamine group can be reduced using a chiral catalyst, such as a Nickel-based system, to produce a chiral secondary amine with high enantiomeric excess. rsc.org

Alternatively, chirality can be introduced by reacting the amine with a chiral auxiliary. For instance, reaction with a chiral sulfinyl group can generate N-sulfinylketimines, which can then undergo stereoselective benzylation to create chiral quaternary carbons adjacent to the nitrogen. nih.gov The reaction of enantiopure α-hydroxy acid esters, converted to chiral triflate esters, with aminopiperidines demonstrates a nucleophilic substitution (SN2) reaction that proceeds with inversion of configuration, a strategy applicable to the benzylamine of the title compound to create chiral amino acid derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of 4-(aminomethyl)aniline, SAR studies would systematically explore how different chemical modifications affect their function, for example, as enzyme inhibitors or receptor antagonists.

Key aspects of an SAR study on these derivatives would include:

Aromatic Ring Substitution : The position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring can drastically alter activity. For example, in some 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups were found to influence pKa and biological activity. bioorganic-chemistry.com Similarly, for certain quinazoline-based kinase inhibitors, small lipophilic substituents on an aniline moiety enhanced affinity for the target. researchgate.net

Modification of the Amine Groups : The conversion of the primary amines into secondary or tertiary amines, amides, ureas, or guanidines introduces new hydrogen bonding capabilities, steric bulk, and changes in basicity. In studies of urea derivatives as kinase inhibitors, it was found that a urea linker was more favorable for inhibitory activity than a thiourea linker. researchgate.net

The Linker : The distance and flexibility between the aniline ring and the terminal nitrogen are critical. Shortening or lengthening the methylene (B1212753) (-CH2-) linker, or incorporating rigidity, would impact how the molecule fits into a biological target's binding site.

Stereochemistry : For chiral derivatives, the absolute configuration (R or S) at the stereocenter(s) is often a determining factor for biological activity, as one enantiomer typically fits the chiral binding site of a protein much better than the other.

By synthesizing a library of compounds with systematic variations and evaluating their biological effects, researchers can build a predictive QSAR (Quantitative Structure-Activity Relationship) model. nih.govrsc.org This model helps in the rational design of new, more potent, and selective compounds for specific therapeutic targets.

Applications of 4 Aminomethyl Aniline Hydrochloride As a Versatile Chemical Building Block

Role in Complex Organic Synthesis

The unique structure of 4-(aminomethyl)aniline hydrochloride positions it as a key starting material for a range of complex organic molecules. Its aromatic aniline (B41778) moiety and the reactive benzylic amine group can participate in a wide array of chemical transformations, making it a staple in the synthesis of specialized chemical entities.

The dual amine functionality of 4-(aminomethyl)aniline is instrumental in the synthesis of advanced heterocyclic compounds. Heterocycles are fundamental structural motifs in many biologically active molecules and functional materials. The free base form of the hydrochloride, 4-aminobenzylamine (B48907), has been utilized in the preparation of novel acridine-based amino acids. sigmaaldrich.com Acridines are a class of nitrogen-containing heterocyclic compounds with significant applications. The ability to incorporate both an amino acid-like feature and an aniline precursor into one molecule facilitates the construction of complex heterocyclic systems. The differential reactivity of the aliphatic versus the aromatic amine allows for sequential reactions, a critical strategy in building intricate ring systems. A related compound, 4-(chloromethyl)aniline, is also noted for its utility in cyclization reactions to form various heterocycles, underscoring the importance of this structural pattern in synthetic chemistry.

This compound serves as a crucial intermediate in the synthesis of molecules targeted for pharmaceutical and agrochemical applications. The core structure is a key component for building more complex, biologically active agents. For instance, derivatives of 4-(aminomethyl)piperidine, a structurally related concept, are explored for therapeutic applications, highlighting the value of the "aminomethyl" linker in drug design. google.com The analogous compound, 4-(chloromethyl)aniline, is a confirmed building block for various pharmaceutically active agents, including certain tyrosine kinase inhibitors used in cancer therapy and sulfonamide derivatives. The structural similarity and functional group availability in this compound make it a suitable precursor for similar classes of compounds. Its role is to provide a stable, reactive scaffold onto which other functional groups and molecular fragments can be attached to develop new therapeutic and crop protection agents.

The synthesis of novel fluorescent sensors is a significant application of 4-(aminomethyl)aniline's free base, 4-aminobenzylamine. sigmaaldrich.com It has been successfully used to create fluorescent Photoinduced Electron Transfer (PET) anion sensors. sigmaaldrich.com In these systems, the molecule acts as a "fluorophore-spacer-receptor" component. The aniline portion can be part of the fluorophore system, while the aminomethyl group serves as the receptor site for binding anions. This binding event modulates the electronic properties of the fluorophore, leading to a detectable change in fluorescence, allowing for the sensitive detection of specific ions.

Furthermore, the dihydrochloride (B599025) salt is used in the one-pot synthesis of acrylic amino phenylboronic acid polymers designed for the rapid detection of glycated hemoglobin. guidechem.com These polymers contain amino groups introduced via 4-(aminomethyl)aniline dihydrochloride, which enhance the recognition of cis-diol groups found in sugars, making them effective sensor materials. guidechem.com

Table 1: Applications in Complex Organic Synthesis

| Application Area | Specific Use | Compound Form | Key Findings |

|---|---|---|---|

| Heterocyclic Synthesis | Preparation of acridine-based amino acids | 4-Aminobenzylamine (free base) | Serves as a key building block for complex nitrogen-containing ring systems. sigmaaldrich.com |

| Pharmaceutical Intermediates | Building block for complex active agents | This compound | Provides a core scaffold for synthesizing potential therapeutic compounds. |

| Fluorescent Sensors | Synthesis of Photoinduced Electron Transfer (PET) anion sensors | 4-Aminobenzylamine (free base) | Acts as a crucial component in "fluorophore-spacer-receptor" systems for anion detection. sigmaaldrich.com |

| Biosensors | Component of polymers for glycated hemoglobin detection | 4-(Aminomethyl)aniline Dihydrochloride | The introduced amino groups enhance molecular recognition capabilities of the polymer. guidechem.com |

Contributions to Polymer Chemistry

The bifunctional nature of this compound makes it a significant contributor to the field of polymer science. It can act as a monomer to build polymer chains or as a modifying agent to introduce specific functionalities and create cross-linked networks.

4-(Aminomethyl)aniline is a suitable monomer for producing advanced polymers. Its two amine groups can react with difunctional compounds like dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. The free base form, 4-aminobenzylamine, is also used in the synthesis of polyacrylamide series through a double polymer analogous reaction. sigmaaldrich.com

More recently, it has been identified as a monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. bldpharm.com Its rigid structure and reactive amine ends make it ideal for building these highly organized materials. Additionally, the dihydrochloride salt is a key monomer in the synthesis of specialized acrylic polymers. guidechem.com In a specific example, it is reacted with acrylic acid and other monomers to produce a functional polymer with a weight-average molecular weight of 2.286 x 10⁴ g/mol and a dispersity of 1.15. guidechem.com

Table 2: Research Findings on Polymer Synthesis

| Polymer Type | Co-monomers/Reactants | Resulting Polymer | Molecular Weight (Mw) | Source |

|---|---|---|---|---|

| Acrylic Polymer | Acrylic acid, 3-aminophenylboronic acid monohydrate, AIBN | Acrylic amino phenylboronic acid polymer | 2.286 x 10⁴ g/mol | guidechem.com |

| Polyacrylamide Series | Poly(pentafluorophenylacrylate) | Polyacrylamide with salicylideneaniline (B1219908) moieties | Not Specified | sigmaaldrich.com |

Cross-linking is a chemical process that joins polymer chains together with covalent bonds, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com Agents that facilitate this process are known as cross-linkers. Due to its two reactive amine groups, this compound is an ideal candidate to function as a cross-linking agent or a functional modifier for existing polymers.

By incorporating it into a polymer backbone, the pendant amine groups can be used for subsequent cross-linking reactions. This is exemplified in the synthesis of active hydrogels, where bifunctional molecules are used to create the necessary network structure. mdpi.com While not directly cited for this purpose in the search results, the fundamental structure of 4-(aminomethyl)aniline—possessing two amine groups with different reactivities—lends itself perfectly to this application. The more reactive aliphatic amine can be used for initial polymerization, leaving the less reactive aromatic amine available for later cross-linking, or vice versa. This allows for precise control over the final properties of the polymer network. The process of using bifunctional amines to bridge polymer chains is a well-established strategy in creating robust materials. thermofisher.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminobenzylamine |

| 4-(Aminomethyl)aniline dihydrochloride |

| Acridine |

| 4-(Chloromethyl)aniline |

| 4-(Aminomethyl)piperidine |

| Tyrosine Kinase Inhibitors |

| Sulfonamides |

| Acrylic acid |

| 3-Aminophenylboronic acid monohydrate |

| N,N'-dicyclohexylcarbodiimide (EDC) |

| N-hydroxysuccinimide (NHS) |

| Azobisisobutyronitrile (AIBN) |

| Polyamides |

| Polyimides |

| Polyacrylamide |

| Poly(pentafluorophenylacrylate) |

Precursor for Molecularly Imprinted Polymers (MIPs)

This compound serves as a valuable precursor in the synthesis of Molecularly Imprinted Polymers (MIPs), which are synthetic materials engineered to have custom-made recognition sites for a specific target molecule. The utility of 4-(aminomethyl)aniline, often in its non-salt form (4-aminobenzylamine or a structural analog like 4-(2-aminoethyl)aniline), lies in its molecular structure, which can act as a "pseudo-template." This approach is particularly useful when the actual target molecule is expensive, unstable, or unavailable for use as a template during polymerization. nih.gov

The process involves using a structural analog of the target analyte to create binding cavities in the polymer matrix. The functional groups on the pseudo-template, in this case, the aromatic amine and the aminomethyl group, arrange functional monomers around them through non-covalent interactions (e.g., hydrogen bonding, ionic interactions) before polymerization. nih.govyoutube.com Once the polymer is cross-linked, the pseudo-template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. youtube.com

A notable study demonstrated the development of an efficient MIP sorbent for the separation of the neurotransmitter dopamine (B1211576), using 4-(2-aminoethyl)aniline as a pseudo-template. nih.gov The researchers polymerized this pseudo-template with various functional monomers and a cross-linker (ethylene glycol dimethacrylate). The resulting polymers showed a high binding specificity for dopamine. The selection of the functional monomer was critical to the performance of the MIP, with methacrylic acid in a methanol (B129727) porogen yielding the highest binding capacity and an impressive imprinting factor of 22.96. nih.gov This high value indicates a strong and specific interaction between the dopamine molecule and the imprinted cavities.

Table 1: Performance of a 4-(2-aminoethyl)aniline Imprinted Polymer for Dopamine Recognition

| Functional Monomer | Template | Target Analyte | Imprinting Factor (IF) | Key Finding |

|---|---|---|---|---|

| Methacrylic Acid | 4-(2-Aminoethyl)aniline | Dopamine | 22.96 | Highest binding specificity achieved with this monomer. nih.gov |

Applications in Materials Science

The unique bifunctional nature of 4-(aminomethyl)aniline, possessing both a primary aromatic amine and a benzylic amine, makes it a significant building block in materials science. Its rigid phenyl ring combined with flexible aminomethyl group allows for its incorporation into a variety of advanced materials.

Component in Small Molecule Semiconductor Building Blocks

4-(Aminomethyl)aniline is a relevant building block for the synthesis of small molecule organic semiconductors. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com The core principle involves constructing π-conjugated systems where the electronic properties can be finely tuned through chemical synthesis. mdpi.com

Aniline derivatives are frequently used to introduce nitrogen atoms into the conjugated backbone, which can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge transport properties. sigmaaldrich.com The amino groups in 4-(aminomethyl)aniline can be used as points of attachment or modification to build larger, more complex conjugated structures through reactions like palladium-catalyzed cross-coupling. mdpi.com While direct use of this compound in a final semiconductor might be less common, its deprotected form, 4-aminobenzylamine, serves as a key intermediate for creating more elaborate molecules that form the active layer in semiconductor devices. sigmaaldrich.com

Organic Monomer for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and designable functionalities. The synthesis of COFs relies on the assembly of organic building blocks through strong covalent bonds. tcichemicals.comnih.gov 4-(Aminomethyl)aniline is an ideal candidate as a monomer for COF synthesis due to its two reactive amine groups. researchgate.nettcichemicals.com

In the construction of COFs, multi-functional monomers are used to form extended, porous networks. For example, tetrahedral aniline derivatives can be reacted with aldehydes to form three-dimensional (3D) COFs with diamond-like structures. tcichemicals.com The diamine nature of 4-(aminomethyl)aniline allows it to act as a linear linker, connecting other, more complex nodes within the framework. The condensation reaction between its amine groups and aldehyde groups on another monomer forms stable imine linkages, which are characteristic of many COFs. nih.govrsc.org The resulting materials possess high thermal stability and large specific surface areas, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov

Development of Optoelectronic Materials

The development of novel optoelectronic materials often relies on the synthesis of molecules with specific light-absorbing and emitting properties. Aniline derivatives are foundational in creating such materials due to the electron-donating nature of the amino group, which can participate in charge-transfer interactions—a key process in many optoelectronic devices.

4-Aminobenzylamine, the free base form of the hydrochloride salt, has been used in the synthesis of fluorescent Photoinduced Electron Transfer (PET) anion sensors. sigmaaldrich.com In these systems, the aniline moiety can act as the electron donor (fluorophore) linked via a spacer to an anion receptor. Upon binding of an anion, the electron transfer process is altered, leading to a change in fluorescence, which allows for sensing. Furthermore, the synthesis of Schiff bases from aniline derivatives is a common strategy to create compounds with interesting optical properties and potential for use in optoelectronic applications. nih.govresearchgate.net

Catalyst and Ligand Design for Various Chemical Transformations

The presence of two nitrogen donor atoms in this compound makes its corresponding free base, 4-aminobenzylamine, an attractive scaffold for designing ligands for transition metal catalysis. The ability of the two amine groups to coordinate to a metal center allows for the creation of stable chelate complexes that can act as effective catalysts.

Ligand Scaffolds for Transition Metal Catalysis (e.g., hydroformylation, polymerization)

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity and selectivity. Bidentate ligands, which bind to the metal at two points, often form more stable complexes and offer better control over the reaction outcome. The structure of 4-aminobenzylamine, with its primary aromatic amine and a primary alkylamine separated by a phenyl ring, allows it to act as a bidentate ligand.

This type of ligand architecture is relevant in catalytic processes like hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. nih.govnih.gov The electronics of the aniline ring can influence the binding affinity of the ligand to the metal center and, consequently, the enantioselectivity of the reaction. nih.gov Similarly, in olefin polymerization, amine-functionalized ligands are used to create catalysts that control the properties of the resulting polymer. nih.govscielo.org.za For example, phosphorus and nitrogen-based ligands are used with chromium or nickel precursors to catalyze the oligomerization of ethylene (B1197577) to valuable products like 1-hexene (B165129) and 1-octene. scielo.org.za The structural and electronic properties of ligands derived from aniline building blocks can be tuned to optimize catalyst performance for specific transformations. mdpi.com

Applications in Atom Transfer Radical Polymerization (ATRP)